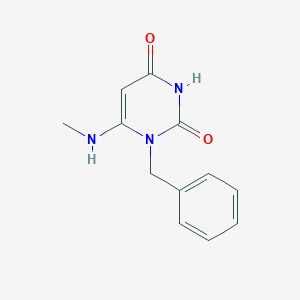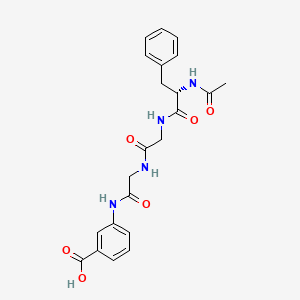![molecular formula C72H68N2O6 B14213644 4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine CAS No. 630391-99-0](/img/structure/B14213644.png)
4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two benzyloxyphenyl groups attached, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine core: This can be achieved through the coupling of pyridine derivatives under specific conditions.
Attachment of benzyloxyphenyl groups: This step involves the reaction of the bipyridine core with benzyloxyphenyl derivatives, often using palladium-catalyzed cross-coupling reactions.
Final assembly: The final product is obtained by linking the benzyloxyphenyl groups to the bipyridine core through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzyloxy groups, potentially forming benzoic acid derivatives.
Reduction: Reduction reactions can target the bipyridine core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution can introduce various functional groups to the benzyloxyphenyl moieties.
科学研究应用
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The bipyridine core plays a crucial role in these interactions, providing a stable framework for complex formation.
相似化合物的比较
Similar Compounds
4,4’-Bis(benzyloxy)bipyridine: Similar structure but lacks the additional benzyloxyphenyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without any benzyloxy groups.
4,4’-Bis(phenyl)bipyridine: Contains phenyl groups instead of benzyloxyphenyl groups.
Uniqueness
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine stands out due to its complex structure, which provides unique electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring specific molecular interactions.
属性
CAS 编号 |
630391-99-0 |
|---|---|
分子式 |
C72H68N2O6 |
分子量 |
1057.3 g/mol |
IUPAC 名称 |
4-[4,4-bis(4-phenylmethoxyphenyl)pentoxy]-2-[4-[4,4-bis(4-phenylmethoxyphenyl)pentoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C72H68N2O6/c1-71(59-25-33-63(34-26-59)77-51-55-17-7-3-8-18-55,60-27-35-64(36-28-60)78-52-56-19-9-4-10-20-56)43-15-47-75-67-41-45-73-69(49-67)70-50-68(42-46-74-70)76-48-16-44-72(2,61-29-37-65(38-30-61)79-53-57-21-11-5-12-22-57)62-31-39-66(40-32-62)80-54-58-23-13-6-14-24-58/h3-14,17-42,45-46,49-50H,15-16,43-44,47-48,51-54H2,1-2H3 |
InChI 键 |
DXZVFUVJRRIXIA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCCCC(C)(C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6)(C7=CC=C(C=C7)OCC8=CC=CC=C8)C9=CC=C(C=C9)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
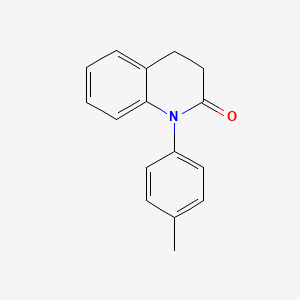
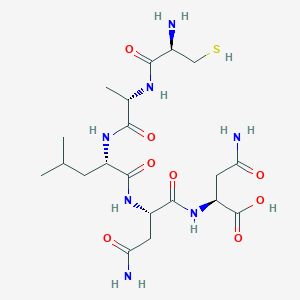
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
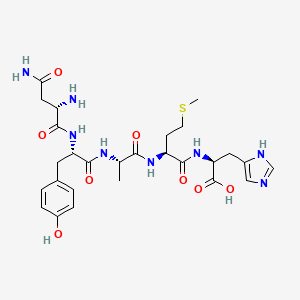
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
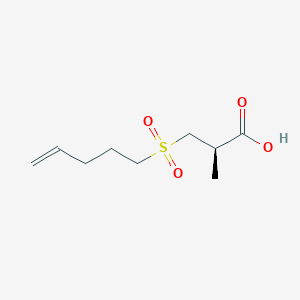


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)
